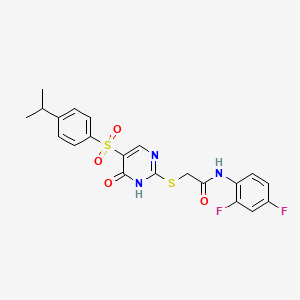

N-(2,4-difluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

This compound features a pyrimidin-2-ylthioacetamide scaffold with a 4-isopropylphenylsulfonyl substituent at position 5 and an N-(2,4-difluorophenyl) group. The thioacetamide linker (–S–CH2–CO–NH–) introduces flexibility and sulfur-mediated hydrophobic interactions.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O4S2/c1-12(2)13-3-6-15(7-4-13)32(29,30)18-10-24-21(26-20(18)28)31-11-19(27)25-17-8-5-14(22)9-16(17)23/h3-10,12H,11H2,1-2H3,(H,25,27)(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHCBFHOPFXPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a difluorophenyl moiety and a thioacetamide linkage, which are known to enhance biological activity through various mechanisms.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activities

Recent studies have highlighted various biological activities associated with compounds similar to this compound:

- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer effects. For instance, derivatives of thioacetamide have shown activity against various cancer cell lines, including colon carcinoma and breast cancer, with IC50 values ranging from 27.3 μM to 43.4 μM .

- Antimicrobial Properties : The compound's thioamide group is known to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has indicated that modifications in the thioacetamide structure can enhance its efficacy against resistant strains .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .

The biological activity of this compound may be attributed to its ability to inhibit key enzymatic pathways involved in cell proliferation and inflammation. The presence of the sulfonamide group enhances the interaction with target enzymes, potentially leading to increased therapeutic efficacy.

Research Findings

A comprehensive review of literature reveals several key findings related to the biological activity of this compound:

Case Studies

- Study on Anticancer Activity : A recent study investigated the anticancer effects of a series of thioacetamides against HCT-116 and T47D cell lines. The results indicated that modifications in the phenyl ring significantly affected the potency and selectivity of these compounds against cancer cells .

- Antimicrobial Evaluation : A high-throughput screening revealed that certain thioacetamide derivatives exhibited potent antibacterial activity against E. coli K12, with some compounds functioning as prodrugs activated by specific metabolic pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity Predictions : The 4-isopropylphenylsulfonyl group may improve kinase inhibition compared to smaller substituents (e.g., methyl in ) due to enhanced hydrophobic interactions .

- Metabolic Stability : Fluorine substitution (target compound) reduces susceptibility to cytochrome P450 oxidation relative to methoxy groups ( ).

- Contradictions: Despite structural similarities, demonstrates that minor substituent changes (e.g., ethyl vs. isopropyl) can drastically alter NMR profiles and binding conformations, cautioning against overgeneralization in structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.